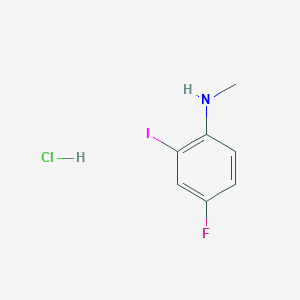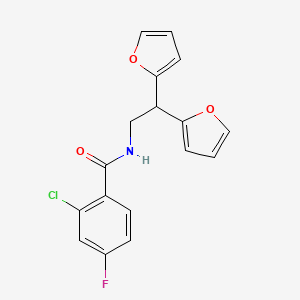
2-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence and position of the substituent groups (chloro, fluoro, and the di(furan-2-yl)ethyl group) and the overall structure of the molecule. The benzamide group might undergo reactions typical for carboxamides, while the chloro and fluoro groups might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods, but experimental data would be needed for confirmation.Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to induce therapeutic effects . The presence of the furan nucleus in these compounds is an essential synthetic technique in the search for new drugs .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse structural reactions .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzamide in lab experiments include its potent anticancer, anti-inflammatory, and analgesic activities. The compound is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, appropriate precautions should be taken when handling this compound, and suitable solvents should be used to dissolve the compound for in vitro and in vivo experiments.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzamide. These include:
1. Investigation of the molecular targets and signaling pathways involved in the anticancer, anti-inflammatory, and analgesic activities of the compound.
2. Development of more efficient and selective synthesis methods for the compound.
3. Evaluation of the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
4. Formulation of the compound into suitable dosage forms for clinical use.
5. Investigation of the potential synergistic effects of the compound with other anticancer, anti-inflammatory, and analgesic agents.
6. Exploration of the potential use of the compound in other disease conditions such as neurological disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in the field of medicine. The compound exhibits potent anticancer, anti-inflammatory, and analgesic activities and has been synthesized using various methods. Further research is needed to fully understand the mechanism of action and pharmacological properties of the compound. The development of more efficient synthesis methods and suitable dosage forms for clinical use may lead to the development of novel therapies for cancer, inflammation, and pain.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-fluoro-2-chlorobenzoic acid with 2,2-di(furan-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
2-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzamide has been studied extensively for its potential applications in the field of medicine. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. The compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer cells. It has also been found to reduce inflammation and pain in animal models of inflammation and pain.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c18-14-9-11(19)5-6-12(14)17(21)20-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,13H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXHQEUWSKBIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2900856.png)
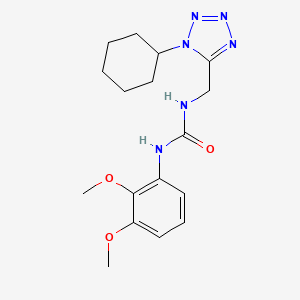
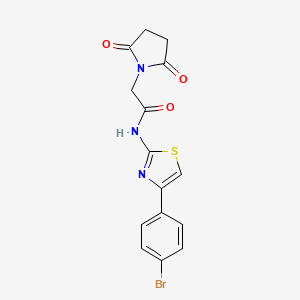
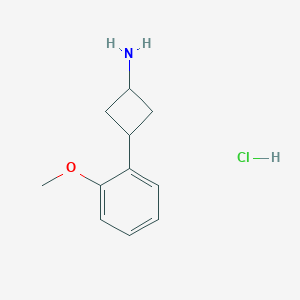
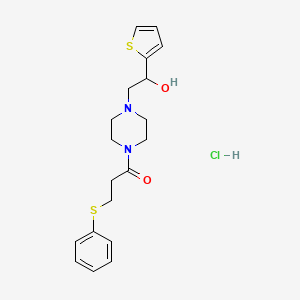
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2900865.png)
![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2900866.png)



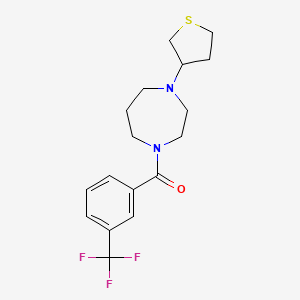
![2-Fluoro-4-[(4-fluorosulfonyloxyphenyl)methylamino]-1-methoxybenzene](/img/structure/B2900873.png)
